(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the Knoevenagel condensation reaction, which involves the reaction of benzofuran-2-yl-2-hydroxypropylamine with furan-3-ylacryloyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. The process involves the use of catalysts and specific solvents to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is studied for its potential biological activities. It has shown promise in inhibiting the growth of certain bacteria and viruses.
Medicine: The compound has been investigated for its medicinal properties, particularly its anti-tumor and antioxidant activities. It is being explored as a potential therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, leading to the inhibition of their activity. This results in the modulation of various biological pathways, contributing to its biological and medicinal properties.
Comparison with Similar Compounds
Benzofuran-2-yl-2-hydroxypropylamine
Furan-3-ylacryloyl chloride
Other benzofuran derivatives
Uniqueness: (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide stands out due to its specific structural features and the combination of benzofuran and furan moieties
Properties
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-18(21,16-10-14-4-2-3-5-15(14)23-16)12-19-17(20)7-6-13-8-9-22-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMLKBVXVKWGAH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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